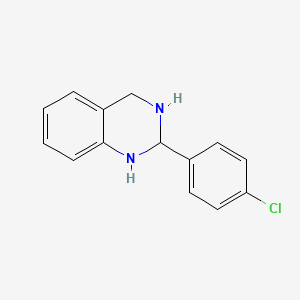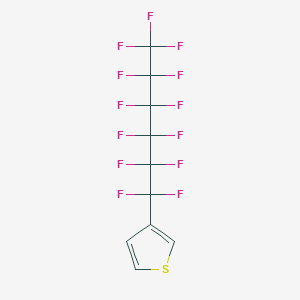
3-(Tridecafluorohexyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tridecafluorohexyl)thiophene is a fluorinated thiophene derivative Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tridecafluorohexyl)thiophene typically involves the introduction of the tridecafluorohexyl group to the thiophene ring. One common method is the reaction of thiophene with tridecafluorohexyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, reagents, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-(Tridecafluorohexyl)thiophene can undergo various chemical reactions, including:
Electrophilic Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluorinated side chain can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound would yield nitro-substituted derivatives, while halogenation would yield halogen-substituted derivatives.
Aplicaciones Científicas De Investigación
3-(Tridecafluorohexyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a component of pharmaceuticals.
Industry: Used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 3-(Tridecafluorohexyl)thiophene depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The fluorinated side chain can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. In materials science, the compound’s electronic properties can be exploited to develop advanced materials with specific functionalities.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: The parent compound, which lacks the fluorinated side chain.
2,5-Bis(trifluoromethyl)thiophene: A similar compound with trifluoromethyl groups instead of a tridecafluorohexyl group.
3-(Perfluorooctyl)thiophene: Another fluorinated thiophene derivative with a longer perfluorinated side chain.
Uniqueness
3-(Tridecafluorohexyl)thiophene is unique due to its specific fluorinated side chain, which imparts distinct chemical and physical properties. The tridecafluorohexyl group enhances the compound’s stability, lipophilicity, and electronic properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
128032-23-5 |
|---|---|
Fórmula molecular |
C10H3F13S |
Peso molecular |
402.18 g/mol |
Nombre IUPAC |
3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophene |
InChI |
InChI=1S/C10H3F13S/c11-5(12,4-1-2-24-3-4)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h1-3H |
Clave InChI |
LETXBCZWFVRELS-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Hydroxypropyl)(phenyl)amino]propan-1-ol](/img/structure/B14276920.png)

![(Z)-1-[2-(Diphenylphosphanyl)phenyl]-N-methylmethanimine](/img/structure/B14276928.png)

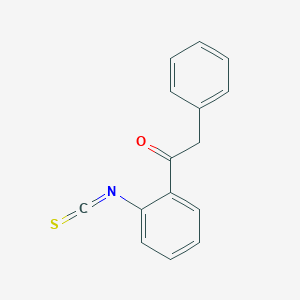
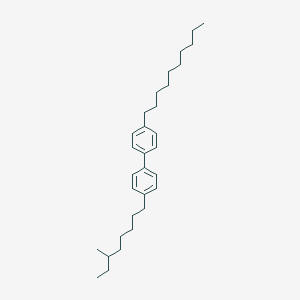
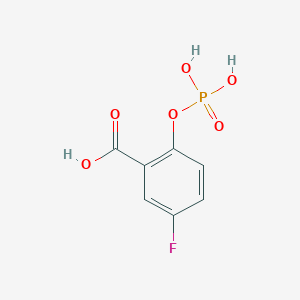
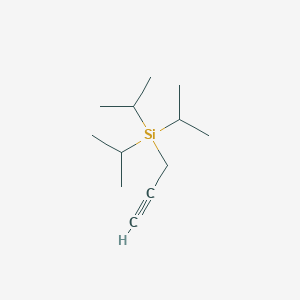
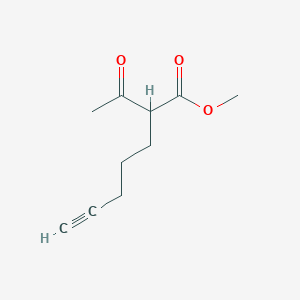
![1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14276976.png)


![Octanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14277005.png)
